molecular formula C10H18Cl2N2 B1383309 N-(2-aminoethyl)-N-ethylaniline dihydrochloride CAS No. 1089309-54-5

N-(2-aminoethyl)-N-ethylaniline dihydrochloride

Cat. No. B1383309
M. Wt: 237.17 g/mol
InChI Key: NBPPHCZPHZWPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)-N-ethylaniline dihydrochloride, also known as AEEA, is a versatile organic compound used in a variety of laboratory experiments and scientific research applications. It is a colorless, water-soluble, crystalline solid with a molecular weight of 238.18 g/mol. AEEA is a derivative of aniline, an aromatic amine with a wide range of uses in organic synthesis and industrial applications. It has been used in a variety of scientific research applications, including as a substrate in enzymatic assays, as a reagent in organic synthesis, and as a fluorescent probe in biochemical studies.

Scientific Research Applications

    Chiral Peptide Nucleic Acids (PNAs)

    • Field : Biochemistry .
    • Application : PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. They have higher affinity and superior sequence selectivity compared to DNA, making them attractive for biological and medical applications .
    • Method : To improve the antisense and antigene properties of PNAs, many backbone modifications have been explored. This includes chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone .
    • Results : The modifications have led to improved properties of PNAs, including their ability to invade double-stranded DNA, which has potential applications in gene therapy .

    N-(2-Aminoethyl)maleimide Hydrochloride

    • Field : Chemistry .
    • Application : This compound is used in various chemical reactions .
    • Method : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
    • Results : The outcomes would also depend on the specific reaction, but this compound is generally used due to its reactivity and versatility .

    N-(2-aminoethyl)hydroxylamine dihydrochloride

    • Field : Chemistry .
    • Application : This compound is used in various chemical reactions .
    • Method : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
    • Results : The outcomes would also depend on the specific reaction, but this compound is generally used due to its reactivity and versatility .

    Ethylenediamine-N,N′-disuccinic Acid Lyase

    • Field : Biochemistry .
    • Application : This enzyme is involved in the biodegradation of the aminocarboxylic acid product ethylenediamine-N,N′-disuccinic acid (EDDS). It converts (S,S)-EDDS via the intermediate N-(2-aminoethyl)aspartic acid (AEAA) into ethylenediamine and two molecules of fumarate .
    • Method : The enzyme catalyzes a sequential two-step deamination of (S,S)-EDDS .
    • Results : This work broadens our understanding of mechanistic diversity within the aspartase/fumarase superfamily and will aid in the optimization of EDDS lyase for asymmetric synthesis of valuable (metal-chelating) aminocarboxylic acids .

    N-(2-aminoethyl)hydroxylamine dihydrochloride

    • Field : Chemistry .
    • Application : This compound is used in various chemical reactions .
    • Method : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
    • Results : The outcomes would also depend on the specific reaction, but this compound is generally used due to its reactivity and versatility .

    Primary Amine-Stabilised Nanoparticles

    • Field : Polymer Chemistry .
    • Application : The synthesis of primary amine-functionalised diblock copolymer nanoparticles via polymerisation-induced self-assembly (PISA) using a RAFT aqueous dispersion polymerisation formulation .
    • Method : The primary amine steric stabiliser is a macromolecular chain transfer agent (macro-CTA) based on 2-aminoethyl methacrylate AMA, which can be readily polymerised in its hydrochloride salt form with good control .
    • Results : The nanoparticles are both cationic at low pH and colloidally stable at high pH. Furthermore, deprotonation of the protonated primary amine groups on the stabiliser chains at high pH renders these particles susceptible to epoxy-amine conjugation .

properties

IUPAC Name

N'-ethyl-N'-phenylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-2-12(9-8-11)10-6-4-3-5-7-10;;/h3-7H,2,8-9,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPPHCZPHZWPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1=CC=CC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-N-ethylaniline dihydrochloride

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